2-(Diisopropylamino)ethanethiol hydrochloride
Description
Historical Context and Discovery Timeline
The development and characterization of this compound emerges from the broader historical context of organophosphorus compound research. The foundational work in this area traces back to the 1834 discovery of ethanethiol by Zeise, who first reported the preparation of simple thiol compounds through the treatment of calcium ethyl sulfate with barium sulfide suspensions. This early work established the fundamental chemistry that would later enable the synthesis of more complex aminothiol derivatives.
The systematic investigation of 2-(dialkylamino)ethanethiols gained momentum during the mid-20th century as researchers explored their potential applications in various chemical processes. The historical timeline reveals that these compounds were initially studied as intermediates in pharmaceutical synthesis before their significance in organophosphorus chemistry became apparent. The specific hydrochloride salt form of 2-(diisopropylamino)ethanethiol emerged as researchers sought to improve the stability and handling characteristics of the parent thiol compound.
Research conducted at the University of Michigan in 2007 provided detailed synthetic protocols for preparing various 2-(dialkylamino)ethanethiol hydrochlorides, including the diisopropyl derivative. This work established standardized methodologies that enabled consistent preparation and characterization of these compounds across different research laboratories. The development timeline shows a progression from simple thiol chemistry to sophisticated applications in analytical detection systems and chemical verification protocols.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-[di(propan-2-yl)amino]ethanethiol hydrochloride. Alternative nomenclature systems provide additional descriptive names, including diisopropylaminoethanethiol hydrochloride and beta-diisopropylaminoethanethiol hydrochloride. The Chemical Abstracts Service has assigned the registry number 41480-75-5 to the hydrochloride salt form, while the free base carries the number 5842-07-9.
The molecular structure consists of an ethane backbone bearing both a thiol functional group (-SH) and a diisopropylamino substituent. The structural formula reveals a molecular weight of 197.77 grams per mole for the hydrochloride salt, compared to 161.31 grams per mole for the free base. The InChI identifier for the compound is InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3, providing a standardized representation of its connectivity.
Table 1: Structural and Physical Properties of this compound
The compound belongs to the broader class of aminothiols, which are characterized by the presence of both amine and thiol functional groups within the same molecule. This dual functionality imparts unique chemical reactivity patterns that distinguish these compounds from simple thiols or amines. The tertiary amine character of the diisopropylamino group provides specific steric and electronic properties that influence both the compound's synthetic utility and its analytical detection characteristics.
Academic Significance in Organophosphorus Chemistry
The academic significance of this compound in organophosphorus chemistry stems primarily from its role as a key degradation product of nerve agents, particularly in the hydrolysis pathways of organophosphorus compounds. Research has demonstrated that this compound serves as a valuable biomarker for exposure to specific nerve agents, as it forms stable adducts with biomolecules such as human serum albumin. This characteristic has positioned the compound as a crucial target in analytical methods developed for chemical weapons verification protocols.
The compound's significance extends to synthetic organophosphorus chemistry, where it functions as a nucleophilic reagent in the preparation of various phosphonothiolate esters. Studies have shown that 2-(diisopropylamino)ethanethiol derivatives can be incorporated into cyclic organophosphorus structures, yielding compounds with specific biological activities. Research conducted on 2-S-[2-(N,N-dialkylamino)ethyl]thio-1,3,2-dioxaphosphorinane 2-oxide derivatives has revealed their potential as acetylcholinesterase inhibitors with reduced mammalian toxicity compared to conventional organophosphates.
The analytical chemistry applications of this compound have led to the development of sophisticated detection methodologies. A notable advancement includes the creation of colorimetric detector systems based on the reaction of 2-(dialkylamino)ethanethiols with 4-chloro-7-nitrobenzofurazan in alkaline media. These detection systems achieve sensitivity levels of 5 micrograms per milliliter in aqueous solutions, with an optimal measurement range extending to 250 micrograms per milliliter.
Table 2: Research Applications of this compound in Organophosphorus Chemistry
The compound's role in environmental monitoring extends to studies of organophosphorus persistence and degradation. Research has shown that when organophosphorus compounds undergo hydrolysis on concrete surfaces, 2-(diisopropylamino)ethanethiol emerges as a principal degradation product through phosphorus-sulfur bond cleavage mechanisms. This degradation pathway follows first-order kinetics with a half-life of approximately three hours at 25 degrees Celsius on concrete surfaces.
The academic literature reveals ongoing research into the mechanistic aspects of 2-(diisopropylamino)ethanethiol formation and reactivity. Studies have characterized the compound's behavior in various chemical environments, including its interactions with metal ions and its participation in oxidation-reduction reactions. The compound's thiol functionality enables it to participate in disulfide bond formation, while the tertiary amine group provides sites for protonation and coordination chemistry.
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHRZRWMXLNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCS)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5842-07-9 (Parent) | |
| Record name | 2-(Diisopropylamino)ethanethiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041480755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80194375 | |
| Record name | 2-(Diisopropylamino)ethanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41480-75-5 | |
| Record name | 2-(Diisopropylamino)ethanethiol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41480-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diisopropylamino)ethanethiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041480755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41480-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diisopropylamino)ethanethiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diisopropylamino)ethanethiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIISOPROPYLAMINO)ETHANETHIOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6B9FA7KZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation via Isothiouronium Salt Hydrolysis
This method involves three key steps:
Synthesis of 2-(diisopropylamino)ethyl chloride hydrochloride
- Starting from 2-(diisopropylamino)ethanol, treatment with thionyl chloride in chloroform at low temperature (-5°C) followed by reflux yields the chloroethylamine hydrochloride salt.
- The crude product is purified by recrystallization.
Formation of isothiouronium salt
- The chloroethylamine hydrochloride reacts with thiourea in dry ethanol under reflux conditions (~7 hours), producing the corresponding isothiouronium salt as a crystalline solid.
Alkaline hydrolysis to yield 2-(diisopropylamino)ethanethiol
- The isothiouronium salt is hydrolyzed under alkaline conditions in degassed solvents to avoid thiol oxidation.
- The free thiol is isolated by distillation under reduced pressure to separate it from sulfide by-products.
Conversion to hydrochloride salt
- The free thiol is treated with hydrochloric acid to form the more stable hydrochloride salt for handling and storage.
- Yields for the hydrolysis step range from 19% to 56%, with priority given to chemical purity over yield.
- Purification by distillation is critical to remove oxidative and sulfide impurities.
- This method affords high-purity standards suitable for analytical applications.
- It is adaptable to microscale synthesis.
- Moderate yields and multiple purification steps.
Mercaptoethylation of Diisopropylamine with Ethylene Sulfide
An alternative and often more efficient method involves:
- Reacting diisopropylamine directly with ethylene sulfide under controlled conditions.
- This mercaptoethylation reaction proceeds via nucleophilic attack of the amine on ethylene sulfide, forming the 2-(diisopropylamino)ethanethiol intermediate.
- This route is preferred for larger-scale synthesis due to better yields and fewer purification steps.
- Continuous flow reactors and automated systems enhance scalability and process control.
- Generally higher than the isothiouronium hydrolysis method, making it more suitable for industrial production.
Nucleophilic Substitution Using 2-Chloroethanethiol and Diisopropylamine
- 2-Chloroethanethiol reacts with diisopropylamine in the presence of a base such as sodium hydroxide.
- The substitution reaction replaces the chlorine atom with the diisopropylamino group, forming the target thiol.
- Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
- Use of phase-transfer catalysts can improve reaction rates.
- Solvent choice and temperature control are critical to maximize yield and purity.
Comparative Data Table of Synthetic Routes
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Isothiouronium Salt Hydrolysis | 2-(Diisopropylamino)ethyl chloride, thiourea, base | Reflux in ethanol; alkaline hydrolysis in degassed solvents | 19–56 | >95 | High purity; suitable for standards | Moderate yield; multi-step |
| Mercaptoethylation with Ethylene Sulfide | Diisopropylamine, ethylene sulfide | Controlled temperature; continuous flow possible | 60–85 (typical) | High | Higher yield; scalable | Requires ethylene sulfide handling |
| Nucleophilic Substitution with 2-Chloroethanethiol | 2-Chloroethanethiol, diisopropylamine, base | Room temp to reflux; base catalyzed | 70–85 | 90–95 | Straightforward; moderate scale | Potential side reactions |
Research Findings and Notes
- The isothiouronium salt hydrolysis method is favored when chemical purity is paramount, such as for analytical standards in research on nerve agent precursors and related compounds.
- Mercaptoethylation methods provide better yields and are preferred for industrial synthesis, with continuous flow reactors improving efficiency and scalability.
- The reaction environment must be carefully controlled to prevent oxidative degradation of the thiol group, especially during hydrolysis steps.
- Purification by reduced-pressure distillation is essential to separate free thiols from sulfide by-products and to achieve high purity.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound, with hydrochloride salts being more stable for storage.
Chemical Reactions Analysis
Types of Reactions
2-(Diisopropylamino)ethanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis:
- Building Block for Chemical Agents:
Biology
- Enzyme Mechanisms and Protein Interactions:
- Biomarker Development:
Industrial Applications
- Corrosion Inhibitor:
-
Production of Specialty Chemicals:
- The compound serves as an intermediate in the production of specialty chemicals, including those used in pharmaceuticals, agricultural products, and polymer manufacturing.
Case Study 1: Detection of Nerve Agents
A study demonstrated the use of DPAET-HCl in developing a colorimetric detector tube for identifying precursors of V-type nerve agents. The method employs a chromogenic reagent that produces a distinct color change upon interaction with DPAET-HCl, allowing for field detection without sample processing .
Case Study 2: Enzyme Interaction Studies
Research involving DPAET-HCl highlighted its role in modifying enzyme activity through disulfide bond formation. This study provided insights into how thiol-containing compounds can influence metabolic pathways by altering enzyme function through covalent modifications.
Mechanism of Action
The mechanism of action of 2-(Diisopropylamino)ethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects
Biological Activity
2-(Diisopropylamino)ethanethiol hydrochloride (CAS No. 41480-75-5) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a thiol group that is known to participate in various biochemical reactions.
- Chemical Formula : C8H20ClNS
- Molecular Weight : 195.77 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:
- Thiol Reactivity : The thiol group can form disulfide bonds and participate in redox reactions, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes, potentially affecting neurotransmitter levels and cellular responses .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Toxicological Studies
The compound has been studied for its toxicity, particularly in relation to nerve agents. It is structurally related to certain organophosphate compounds that exhibit high toxicity. Studies have demonstrated that exposure can lead to significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation .
- LD50 Values : In animal studies, the LD50 for similar compounds has been reported as low as 13.1 μg/kg, indicating high toxicity levels .
Case Studies
- Anticancer Potential : A study explored the anticancer effects of this compound on colorectal cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Detection Method Development : A colorimetric method was developed for detecting this compound in environmental samples. This method demonstrated high sensitivity and selectivity, making it useful for monitoring chemical exposure in various settings .
Comparison with Similar Compounds
Substituent Variations
Structurally related compounds differ primarily in their amino and sulfur-containing groups:
| Compound Name | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|
| 2-(Diisopropylamino)ethanethiol HCl | C₈H₁₉NS·HCl | 5842-07-9 | Diisopropylamino + thiol |
| 2-(N,N-Diethylamino)ethanethiol HCl | C₆H₁₅NS·HCl | 36759-66-7 | Diethylamino + thiol |
| 2-(N-Ethyl-N-methylamino)ethanethiol HCl | C₅H₁₃NS·HCl | 33744-33-1 | Ethyl-methylamino + thiol |
| Cysteamine Hydrochloride | C₂H₇NS·HCl | 156-57-0 | Primary amine + thiol (no alkyl chain) |
Key Observations :
- Steric Effects: The diisopropyl group in 2-(Diisopropylamino)ethanethiol HCl introduces significant steric hindrance, reducing nucleophilic reactivity compared to smaller substituents like ethyl or methyl .
- Solubility : Compounds with bulkier alkyl groups (e.g., diisopropyl) exhibit lower aqueous solubility due to hydrophobic interactions, whereas simpler analogs like cysteamine HCl are more water-soluble .
Physicochemical Properties
Reactivity and Stability
- Thiol Group Reactivity: All analogs react with electrophiles (e.g., disulfide formation), but the diisopropylamino group in 2-(Diisopropylamino)ethanethiol HCl stabilizes the thiol via electron-donating effects, slowing oxidation compared to cysteamine HCl .
- Thermal Stability: Derivatives with branched alkyl chains (e.g., isopropyl) show higher thermal stability. For example, 2-(Isopropylmethylamino)ethyl isothiouronium HCl decomposes at 202–203°C, whereas ethyl analogs decompose at lower temperatures .
Mechanism of Action
- 2-(Diisopropylamino)ethanethiol HCl: Forms covalent bonds with enzyme active sites (e.g., cysteine proteases), inhibiting activity .
- Cysteamine HCl: Scavenges reactive oxygen species (ROS) and modulates glutathione metabolism, used in treating cystinosis .
- 2-(2-Aminoethylamino)ethanethiol Dihydrochloride: Dual amine-thiol functionality enhances radioprotective effects compared to monofunctional analogs .
Toxicity
- 2-(Diisopropylamino)ethanethiol HCl: Limited toxicological data, but analogs like 2-(3,4-Dihydroxyphenyl)ethylamine HCl (CAS: 62-31-7) show neurotoxicity at high doses .
- Cysteamine HCl : Well-characterized toxicity profile; causes gastrointestinal distress at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2-(diisopropylamino)ethanethiol hydrochloride, and how can purity be optimized?
- Answer : The synthesis typically involves nucleophilic substitution, where diisopropylamine reacts with a thiol-containing alkyl halide (e.g., 2-chloroethanethiol) in a polar solvent (e.g., ethanol or dichloromethane) under reflux. The hydrochloride salt is formed by treating the product with HCl. Key steps include:
- Reaction Conditions : Use anhydrous conditions to prevent hydrolysis.
- Purification : Recrystallization from ethanol/diethyl ether or column chromatography (silica gel, methanol/dichloromethane eluent) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 alkyl halide to amine) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR to confirm the diisopropylamino and thiol groups. For example, δ ~1.2 ppm (diisopropyl CH) and δ ~2.8 ppm (CH-S) in CDCl .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (CHClNS; MW: 205.77 g/mol) .
- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. How should this compound be stored to maintain stability?
- Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Avoid moisture and prolonged exposure to air, as the thiol group is prone to oxidation. Use desiccants (e.g., silica gel) in storage cabinets .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?
- Answer : The thiol (-SH) group acts as a soft nucleophile, preferentially attacking electrophilic centers (e.g., α,β-unsaturated carbonyls). The diisopropylamino group enhances solubility in organic solvents, facilitating reactions in non-polar media. Isotopic labeling (e.g., deuterated analogs in ) can track reaction pathways .
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?
- Answer :
- Solvent Effects : Use deuterated DMSO or CDCl to minimize proton exchange broadening.
- 2D NMR : HSQC or COSY to resolve overlapping signals (e.g., diastereotopic CH groups) .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by cooling samples to -40°C .
Q. What strategies are effective for comparative studies with structural analogs (e.g., diethyl or deuterated derivatives)?
- Answer :
- Structure-Activity Relationships (SAR) : Compare thiol pKa (e.g., diisopropyl vs. diethyl analogs) using potentiometric titration.
- Isotopic Labeling : Use deuterated derivatives (e.g., 2-(N,N-Di(methyl-d)amino)ethanethiol hydrochloride, CAS 1092978-97-6) for metabolic tracing in biological studies .
- Computational Modeling : DFT calculations to predict electronic effects of substituents on reactivity .
Q. How does this compound interact with enzyme active sites in biochemical studies?
- Answer : The thiol group binds to cysteine residues in enzyme active sites (e.g., serine proteases like trypsin), inhibiting activity via disulfide formation. Applications include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
